molecular formula C28H38O19 B12073123 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose CAS No. 29873-67-4

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose

Cat. No.: B12073123
CAS No.: 29873-67-4
M. Wt: 678.6 g/mol
InChI Key: GNTLGGDVHFXGLI-UHFFFAOYSA-N
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Description

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose is a complex carbohydrate derivative. It is often used in the synthesis of disaccharides and other carbohydrate-based molecules. This compound is characterized by its multiple acetyl groups, which protect the hydroxyl groups during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose typically involves the acetylation of hexopyranose sugars. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent over-acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The acetylation reaction is followed by purification steps such as crystallization and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deacetylated sugars, carboxylic acids, and substituted carbohydrate derivatives .

Scientific Research Applications

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose has several applications in scientific research:

    Chemistry: Used in the synthesis of complex carbohydrates and glycosylation reactions.

    Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.

    Industry: Utilized in the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups protect the hydroxyl groups, allowing selective reactions to occur at other sites. This selective reactivity is crucial for its role in glycosylation reactions and the synthesis of complex carbohydrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose is unique due to its dual hexopyranosyl structure, which provides additional sites for chemical modification and enhances its utility in complex carbohydrate synthesis .

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[(3,4,5,6-tetraacetyloxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTLGGDVHFXGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277330
Record name 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49587-35-1, 29873-67-4
Record name NSC231325
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1689
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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